

"2-Isobutyl-4,5-dimethylthiazole" CAS number

53498-32-1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Isobutyl-4,5-dimethylthiazole

Cat. No.: B1594290

[Get Quote](#)

An In-depth Technical Guide to **2-Isobutyl-4,5-dimethylthiazole** (CAS: 53498-32-1)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **2-Isobutyl-4,5-dimethylthiazole**, a heterocyclic organic compound of significant interest in both academic research and industrial applications. This guide delves into its fundamental properties, synthesis methodologies, analytical characterization, and key applications, with a focus on the scientific principles that underpin its utility.

Core Molecular Profile and Physicochemical Properties

2-Isobutyl-4,5-dimethylthiazole (CAS Number: 53498-32-1) is an alkyl-substituted thiazole derivative. The core structure consists of a five-membered aromatic ring containing both nitrogen and sulfur, which imparts unique electronic properties and reactivity.^{[1][2]} The substituents—an isobutyl group at the 2-position and two methyl groups at the 4- and 5-positions—are crucial in defining its distinct physicochemical characteristics, particularly its organoleptic profile.^[2]

The compound is typically a colorless to pale yellow liquid.^{[2][3]} Its most notable characteristic is its powerful and distinctive odor, often described as earthy, nutty, and green, with notes

reminiscent of tomato leaves.[2][3][4][5] This unique aroma is the primary driver of its commercial value.

Table 1: Physicochemical Properties of **2-Isobutyl-4,5-dimethylthiazole**

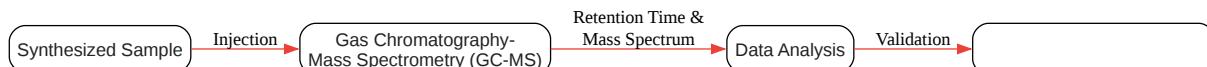
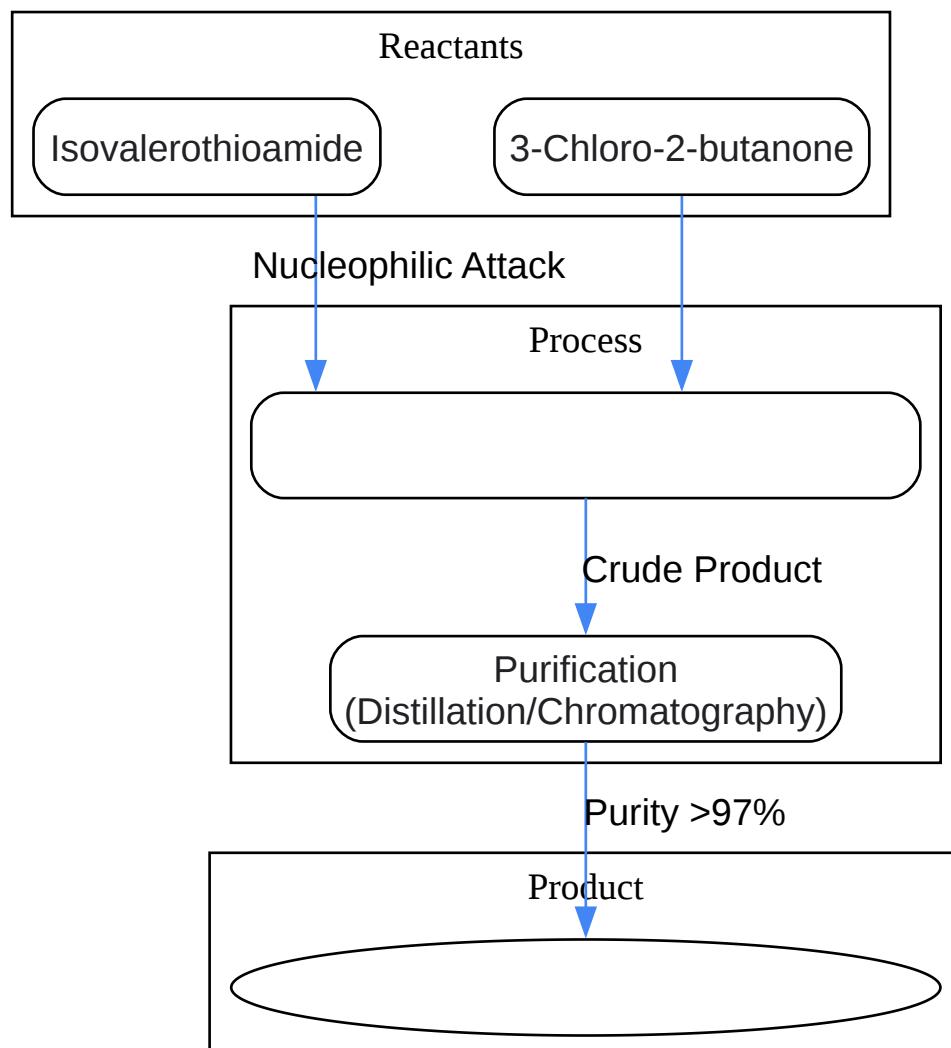
Property	Value	Source(s)
CAS Number	53498-32-1	[6]
Molecular Formula	C ₉ H ₁₅ NS	[2][6][7]
Molecular Weight	169.29 g/mol	[1][7]
Appearance	Colorless to pale yellow liquid	[2][3][8]
Odor Profile	Earthy, nutty, green, vegetable-like	[2][3][9]
Boiling Point	266-267 °C at 760 mmHg	[8][9]
Density	0.967 - 0.975 g/mL at 20°C	[9][10]
Refractive Index	1.490 - 1.498 at 20°C	[3][9]
Solubility	Insoluble in water; soluble in ethanol and organic solvents	[2][9]
Flash Point	75.00 °F (23.89 °C) [TCC]	[3][8]

Synthesis and Mechanistic Insights

The construction of the thiazole ring is a cornerstone of heterocyclic chemistry, with several established methods. For **2-Isobutyl-4,5-dimethylthiazole** and its derivatives, the Hantzsch thiazole synthesis is a widely utilized and versatile approach.[1][11]

Hantzsch Thiazole Synthesis: A Validated Protocol

The Hantzsch synthesis involves the cyclocondensation of an α -haloketone with a thioamide.[1][11] This method is favored for its reliability and the accessibility of its starting materials.



Causality of Experimental Design:

- Choice of Thioamide: Isovaleramide (3-methylbutanamide) is the logical precursor, which is first converted to the corresponding thioamide, isovalerothioamide. The isobutyl group from this thioamide will ultimately be positioned at the C2 position of the thiazole ring.
- Choice of α -Haloketone: 3-Chloro-2-butanone serves as the ideal α -haloketone. The two methyl groups from this reactant will form the C4 and C5 positions of the final thiazole structure. The halogen (chlorine) provides a good leaving group, facilitating the initial nucleophilic attack by the sulfur of the thioamide.

Step-by-Step Protocol:

- Thioamide Formation: Convert isovaleramide to isovalerothioamide using a thionating agent like Lawesson's reagent or phosphorus pentasulfide. This step is critical as it introduces the sulfur atom required for the thiazole ring.
- Cyclocondensation: React the isovalerothioamide with 3-chloro-2-butanone in a suitable solvent such as ethanol or dioxane. The reaction is typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrogen halide formed during the reaction.[12]
- Dehydration: The intermediate formed in the previous step undergoes spontaneous cyclization followed by dehydration to yield the aromatic **2-Isobutyl-4,5-dimethylthiazole** ring.
- Purification: The final product is purified using standard laboratory techniques, such as distillation or column chromatography, to remove unreacted starting materials and byproducts.

Diagram 1: Hantzsch Synthesis Workflow for **2-Isobutyl-4,5-dimethylthiazole**

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Isobutyl-4,5-dimethylthiazole | 53498-32-1 [smolecule.com]
- 2. CAS 53498-32-1: 2-Isobutyl-4,5-dimethylthiazole [cymitquimica.com]
- 3. geranium thiazole, 53498-32-1 [thegoodscentscompany.com]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. 2-isobutylthiazole (18640-74-9) | Bulk Chemical Product Exporter [chemicalbull.com]
- 6. fishersci.es [fishersci.es]
- 7. scbt.com [scbt.com]
- 8. parchem.com [parchem.com]
- 9. Food safety and quality: details [fao.org]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. ["2-Isobutyl-4,5-dimethylthiazole" CAS number 53498-32-1]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594290#2-isobutyl-4-5-dimethylthiazole-cas-number-53498-32-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com